Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride
CAS No.: 2155855-57-3
Cat. No.: VC5549002
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155855-57-3 |
|---|---|
| Molecular Formula | C12H23ClN2O2 |
| Molecular Weight | 262.78 |
| IUPAC Name | tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-4-9(8-14)12(13)5-6-12;/h9H,4-8,13H2,1-3H3;1H |
| Standard InChI Key | MGMJKGNGMBOCSH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2(CC2)N.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s structure features a pyrrolidine ring substituted at the 3-position with a 1-aminocyclopropyl group, while the 1-position is protected by a tert-butyloxycarbonyl (Boc) group. The hydrochloride salt formation occurs via protonation of the primary amine, improving crystallinity and handling properties. Key physicochemical parameters include:
The Boc group enhances steric protection of the amine during synthetic workflows, while the cyclopropylamine moiety introduces conformational rigidity, influencing target binding in drug discovery .
Synthesis and Industrial Production
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
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Boc Protection: 3-(1-Aminocyclopropyl)pyrrolidine is reacted with di-tert-butyl dicarbonate in chloroform or dichloromethane under inert conditions. Triethylamine is often added to scavenge HCl, yielding the Boc-protected intermediate .
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Salt Formation: The free base is treated with hydrochloric acid in a polar solvent (e.g., ethyl acetate), followed by recrystallization to isolate the hydrochloride salt.
Industrial-scale production employs batch reactors with rigorous temperature control (0–25°C) and purified solvents to achieve >95% yield. Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>98%) .
Applications in Pharmaceutical Research
Building Block for Kinase Inhibitors
The compound’s rigid structure makes it a key intermediate in synthesizing purine-based inhibitors targeting phosphatidylinositol 3-kinase delta (PI3Kδ), a therapeutic target for inflammatory diseases and cancers. For example, derivatives of this compound have shown nanomolar IC₅₀ values in enzymatic assays .
Bioconjugation and Probe Development
The primary amine facilitates conjugation to fluorescent dyes or biotin tags, enabling its use in:
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Enzyme activity profiling: Monitoring protease or kinase activity via fluorescence resonance energy transfer (FRET).
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Protein interaction studies: Immobilizing the compound on agarose beads for affinity purification of binding partners .
| Hazard Category | Precautionary Measures |
|---|---|
| Skin irritation (H315) | Use nitrile gloves and lab coats |
| Eye damage (H319) | Employ safety goggles |
| Respiratory sensitization | Use fume hoods |
Disposal must comply with hazardous waste regulations due to potential environmental toxicity .
Comparative Analysis with Analogues
Replacing the pyrrolidine ring with azetidine (a four-membered ring) reduces steric strain but decreases metabolic stability. Conversely, substituting the cyclopropylamine with a linear alkylamine lowers binding affinity for PI3Kδ by 10-fold, underscoring the importance of the cyclopropane’s geometry .
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